5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the isothiazole ring, and subsequent deprotection. One common method involves the reaction of a benzyloxycarbonyl-protected amino acid with a suitable isothiazole precursor under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures .
Analyse Chemischer Reaktionen
5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group, using reagents such as sodium methoxide.
Wissenschaftliche Forschungsanwendungen
5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The isothiazole ring may play a role in binding to metal ions or other cofactors, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
5-(((Benzyloxy)carbonyl)amino)-3-methylisothiazole-4-carboxylic acid can be compared with other similar compounds, such as:
(5-Oxooxazolidin-4-yl)acetic acid derivatives: These compounds also contain a benzyloxycarbonyl group and are used in peptide synthesis.
Indolecarboxamides: These compounds have a similar structural motif and are studied for their biological activity.
Other isothiazole derivatives: These compounds share the isothiazole ring and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C13H12N2O4S |
---|---|
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
3-methyl-5-(phenylmethoxycarbonylamino)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O4S/c1-8-10(12(16)17)11(20-15-8)14-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17) |
InChI-Schlüssel |
XVLZDORHCYYVSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.